molecular formula C21H20N6O2 B6439834 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile CAS No. 2548986-28-1

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile

Cat. No.: B6439834
CAS No.: 2548986-28-1
M. Wt: 388.4 g/mol
InChI Key: OPQXRPFPDMWUII-UHFFFAOYSA-N
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Description

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile: is an intricate organic compound known for its potential applications in various scientific fields. Its structure, composed of multiple rings and functional groups, suggests it could be useful in pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile involves multiple steps. Typically, a base such as potassium carbonate is used in the initial stage to deprotonate intermediate molecules. Solvents like dimethylformamide (DMF) facilitate the reaction environment. Crucial steps include cyclization reactions under controlled temperature and pressure conditions.

Industrial Production Methods: Scaled-up industrial production might employ automated continuous-flow reactors to enhance yield and purity. Using high-efficiency purification techniques like chromatography ensures that the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can be oxidized under mild conditions using reagents such as m-chloroperbenzoic acid (mCPBA).

  • Reduction: It undergoes reduction with reagents like lithium aluminum hydride (LiAlH4) to alter its functional groups.

  • Substitution: Nucleophilic and electrophilic substitutions are feasible, often facilitated by catalysts or under specific pH conditions.

Common Reagents and Conditions:

  • Oxidation: mCPBA in a dichloromethane solvent.

  • Reduction: LiAlH4 in dry ether.

  • Substitution: Using sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed: Depending on the type of reaction, products vary from simple functional group transformations to more complex derivatives retaining the core structure of the compound.

Scientific Research Applications

Chemistry: Useful as a building block in synthetic organic chemistry, enabling the synthesis of more complex molecules.

Biology: Explored for its potential activity as a biochemical tool or probe, interacting with specific proteins or enzymes in cellular studies.

Medicine: Promising as a lead compound in drug discovery, particularly targeting neurological and inflammatory pathways due to its unique structural features.

Mechanism of Action

The mechanism by which 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile exerts its effects often involves interacting with enzymes or receptors. The triazolopyridazine core could potentially inhibit specific kinase enzymes, thereby modulating signaling pathways. The molecule's structure allows it to bind tightly to its targets, enhancing efficacy.

Comparison with Similar Compounds

  • **3-{[(1-Cyclopropyl-4-phenyl)-1,2,3-triazol-4-yl]methoxy}pyridine

  • 5-[{1-(4-Cyanophenyl)-1H-1,2,3-triazol-4-yl}methyl]-2-furyl}methanol

These compounds share structural motifs like the triazole ring but differ in functional groups and overall molecular architecture, providing different biological and chemical properties.

Properties

IUPAC Name

4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c22-11-14-1-3-17(4-2-14)21(28)26-10-9-15(12-26)13-29-19-8-7-18-23-24-20(16-5-6-16)27(18)25-19/h1-4,7-8,15-16H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQXRPFPDMWUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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